2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene
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Overview
Description
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene is an organophosphorus compound characterized by its unique structure, which includes a benzene ring substituted with chlorine atoms at the 2 and 4 positions, and a phosphoryl group linked to an ethoxy and methylsulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene typically involves multiple steps:
Chlorination of Benzene: The initial step involves the chlorination of benzene to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Phosphoryl Group: The next step involves the introduction of the phosphoryl group. This can be done by reacting the chlorinated benzene with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.
Addition of Ethoxy and Methylsulfinyl Groups: Finally, the ethoxy and methylsulfinyl groups are introduced through nucleophilic substitution reactions. Ethanol and methylsulfinyl chloride can be used as reagents under appropriate conditions to achieve the desired substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of deoxygenated products.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The chlorine atoms and the benzene ring contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the phosphoryl and sulfinyl groups.
2,4-Dichloro-1-(methylsulfinyl)benzene: Similar but lacks the ethoxy group.
2,4-Dichloro-1-(ethoxyphosphoryl)benzene: Similar but lacks the methylsulfinyl group.
Uniqueness
2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
138144-97-5 |
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Molecular Formula |
C9H11Cl2O4PS |
Molecular Weight |
317.12 g/mol |
IUPAC Name |
2,4-dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11Cl2O4PS/c1-3-14-16(12,17(2)13)15-9-5-4-7(10)6-8(9)11/h4-6H,3H2,1-2H3 |
InChI Key |
SQYAMSFNIOWMSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OC1=C(C=C(C=C1)Cl)Cl)S(=O)C |
Origin of Product |
United States |
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